Propineb
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHYLHFNAWUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=S)S)NC(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956852 | |
| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] | |
| Record name | Propineb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9417 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000016 [mmHg] | |
| Record name | Propineb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9417 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35449-52-6, 12071-83-9, 9016-72-2 | |
| Record name | Carbamodithioic acid, (1-methyl-1,2-ethanediyl)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35449-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylenebis(dithiocarbamic) acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035449526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propineb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propylenebis(dithiocarbamic) acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | polymeric zinc propylenebis(dithiocarbamate);propineb (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualizing Propineb As a Dithiocarbamate Fungicide in Agrochemical Science
Propineb (B166679) belongs to the dithiocarbamate (B8719985) class of fungicides, a group of chemicals known for their effectiveness in controlling a wide array of fungal plant pathogens. justdial.comtci-thaijo.org It is a polymeric complex of zinc with the propylene (B89431) 1,2-bis(dithiocarbamate) anionic ligand. chemicalbook.comnih.gov As a non-systemic, foliar-applied fungicide, it provides a protective action with long residual activity on the plant surface. herts.ac.ukfao.org Its broad-spectrum efficacy makes it suitable for use on a variety of crops, including fruits, vegetables, and cereals, to combat diseases such as downy mildew, black rots, and leaf spots. chemicalbook.comfao.orgontosight.ai
The mode of action of this compound is a key aspect of its utility in agrochemical science. It is a multi-site inhibitor, meaning it interferes with fungal metabolism at several different points. behnmeyer.com This includes disrupting the respiration chain, the metabolism of carbohydrates and proteins, and the integrity of cell membranes. behnmeyer.com This multi-site activity is a significant advantage in fungicide resistance management, as it makes it more difficult for fungal populations to develop resistance compared to single-site fungicides. behnmeyer.com
Evolution of Propineb Research Trajectories in Plant Protection
The development of Propineb (B166679) can be traced back to the mid-20th century, a period of significant advancement in chemical synthesis for crop protection. justdial.com It emerged in the 1970s as a result of ongoing research to find effective solutions against fungal diseases that threatened agricultural productivity. justdial.com Early research and development focused on establishing its efficacy against a broad spectrum of fungal pathogens and ensuring its relative safety compared to other available fungicides at the time. justdial.com
Initial studies demonstrated its effectiveness in controlling prevalent diseases like downy mildew, particularly in crops such as potatoes, grapes, and tomatoes. justdial.com As a result, this compound gained widespread use and underwent rigorous evaluation by regulatory bodies worldwide to assess its environmental impact and human health considerations, leading to its commercial approval in numerous regions by the late 1970s and early 1980s. justdial.com
Over the years, research has continued to explore various facets of this compound. Investigations have delved into its environmental fate, including its degradation in soil and persistence in crops. tci-thaijo.orgdrugfuture.com Studies have examined its metabolism in both plants and animals, identifying its main metabolite as propylenethiourea (PTU). nih.govfao.orgresearchgate.net The analytical methods for detecting this compound and its metabolites in various matrices, such as airborne samples, have also been a focus of research. researchgate.net More recent research has also looked into its potential to be used in combination with other fungicides to enhance its efficacy and broaden the spectrum of control. justdial.comfao.org
Significance of Propineb in Contemporary Agricultural and Environmental Science
Degradation Pathways of this compound in Environmental Compartments
The breakdown of this compound in the environment is a multifaceted process involving chemical and biological reactions. These pathways determine the fungicide's environmental concentration and the formation of its degradation products.
Hydrolytic Degradation Mechanisms and Kinetics of this compound
This compound is susceptible to hydrolysis, a chemical process where water molecules break down the compound. slideshare.net The rate of this degradation is significantly influenced by the pH of the surrounding medium. fao.orgub.ro
The degradation of this compound in aqueous solutions follows first-order kinetics. ub.ro Its stability decreases as the pH increases, meaning it breaks down more rapidly in alkaline conditions compared to acidic or neutral environments. fao.orgub.ro The half-life of this compound in sterile aqueous buffers at 22°C is approximately 1 day at pH 4 and pH 7, and between 2 to 5 days at pH 9. fao.org The primary products formed during hydrolysis are propylenethiourea (PTU) and carbon disulfide. fao.org The polymeric structure of this compound begins to break down upon contact with water, releasing intermediate compounds. cabidigitallibrary.orgresearchjournal.co.in
Table 1: Hydrolytic Half-Life of this compound at 22°C
| pH | Half-Life (Days) |
|---|---|
| 4 | ~1 |
| 7 | ~1 |
| 9 | 2-5 |
Data sourced from a study on the hydrolysis of this compound in sterile aqueous buffers. fao.org
Photolytic Degradation Processes and Half-Lives of this compound
Sunlight plays a crucial role in the degradation of this compound. fao.org This process, known as photolysis, involves the breakdown of the molecule by light energy. pjoes.com Laboratory experiments have demonstrated that this compound degrades rapidly when exposed to sunlight, with a half-life of less than one hour. fao.org The primary product identified from the photolysis of this compound is propylenethiourea (PTU). fao.org This rapid degradation is attributed to this compound's ability to absorb light within the sunlight emission spectrum, indicating that direct photodegradation is a significant pathway for its breakdown under environmental conditions. fao.org In field conditions, the dissipation of this compound within 7 days has been attributed to the ultraviolet (UV) light breaking down its chain structure. cabidigitallibrary.orgresearchjournal.co.in
Microbial Degradation in Soil and Aquatic Systems
Microorganisms, including bacteria and fungi, play a vital role in the breakdown of this compound in both soil and aquatic environments. mdpi.com In aerobic soil, the metabolism of this compound is rapid, with inferred degradation half-lives of less than one day. fao.org The primary degradation product formed through microbial action in soil is propylene (B89431) urea (B33335) (PU). fao.org Studies using radiolabeled this compound in soil have shown degradation to PU to the extent of more than 50% of the applied amount, with carbon dioxide also being formed. inchem.org Small amounts of PTU (around 4%) were also detected. inchem.org
In natural sediment-water systems under dark, aerobic conditions, this compound exhibits very low persistence. researchgate.net The major metabolites formed are PU, this compound-DIDT, and PTU, all of which show low persistence. researchgate.net The formation of unextractable residues in the sediment is a significant sink for the propane-1-14C radiolabel, accounting for 35–61% of the applied radioactivity at the end of a 100-day study. researchgate.net Mineralization to carbon dioxide is also a notable degradation pathway in these systems. researchgate.net
Metabolite Formation and Persistence in the Environment
The degradation of this compound results in the formation of several metabolites, with propylenethiourea (PTU) and propylene urea (PU) being the most significant in terms of their environmental presence and persistence.
Propylenethiourea (PTU) Dynamics in Soil and Water
Propylenethiourea (PTU) is a major and relatively stable metabolite of this compound. fao.org It is formed through both hydrolytic and photolytic degradation of the parent compound. fao.org While this compound degrades rapidly, PTU can exhibit greater persistence in certain environmental compartments. fao.org
In soil, PTU can be formed from this compound, though it is often considered a minor metabolite in this medium compared to PU. fao.orginchem.org However, once formed, PTU is subject to further degradation. inchem.org Studies have shown that under normal practical conditions, it is unlikely that PTU will accumulate in the soil. inchem.orgwho.int In banana cultivation, the half-life of PTU in soil was found to be in the range of 31.5 to 69.3 days. researchgate.net
In aquatic systems, PTU is a primary degradation product of this compound. fao.org It is relatively stable under abiotic conditions in pure water. fao.org However, it can undergo secondary photodegradation, a process that is influenced by the presence of substances like humic acid. fao.org
Propylene Urea (PU) and Other Minor Metabolites of this compound
Propylene urea (PU) is a principal metabolite of this compound, particularly in soil environments. fao.org Aerobic soil metabolism studies have identified PU as the main degradate. fao.org In studies with radiolabeled this compound, PU was the major metabolite formed, accounting for over 50% of the applied substance. inchem.org Unlike PTU, which is a key product of hydrolysis and photolysis, PU is more associated with microbial degradation pathways. fao.orginchem.org
Other minor metabolites of this compound have also been identified in environmental studies. These include 4-methylimidazoline and a derivative of 5-methylhydantoin. fao.org In potato vines, for instance, propylene urea and 4-methylimidazoline were found as metabolites, while in tubers, propylene urea was the main metabolite along with a derivative of 5-methylhydantoin. fao.org In sediment-water systems, this compound-DIDT and 4-methyl-imidazoline have been identified as other notable metabolites. researchgate.net
Environmental Distribution and Mobility
The distribution and mobility of this compound in the environment are influenced by several key processes, including its adsorption to soil particles, potential for leaching, volatilization into the atmosphere, and dispersion in aquatic systems.
This compound generally exhibits strong adsorption to soil particles, which limits its potential for leaching through the soil profile. iyte.edu.tr This strong adsorption is a key factor in its environmental mobility. However, the mobility of this compound and its metabolites can be influenced by the specific formulation of the pesticide product. nih.govresearchgate.net Studies comparing the technical grade active ingredient with commercial formulations have shown that the formulated product can exhibit greater leaching potential. nih.govresearchgate.net
The degradation of this compound in soil is relatively rapid, with reported half-lives ranging from less than a day to several days under aerobic conditions. fao.orgeuropa.eu The primary degradation products include propylene thiourea (B124793) (PTU) and propylene urea (PU). fao.orgresearchgate.net While this compound itself is strongly adsorbed, its metabolites, particularly the more polar PU, may have a higher potential for mobility. inchem.org
Lysimeter studies, which simulate field conditions, have provided insights into the leaching behavior of this compound. In one long-term study over 22 months, only a small fraction of the applied radioactivity was recovered in the leachate, with 1.8% in bare soil and 0.3% in soil with grass cover. inchem.org It is presumed that the radioactivity in the leachate was primarily composed of PU and other polar metabolites. inchem.org The rapid degradation of this compound, coupled with the adsorption of the parent compound and its primary metabolites, generally results in a low risk of significant groundwater contamination.
Soil Adsorption and Leaching Data for this compound
| Parameter | Finding | Reference |
|---|---|---|
| Adsorption | Strongly adsorbed on soil. | iyte.edu.tr |
| Leaching in Lysimeter (Bare Soil) | 1.8% of applied radioactivity recovered in leachate over 22 months. | inchem.org |
| Leaching in Lysimeter (Grass Cover) | 0.3% of applied radioactivity recovered in leachate over 22 months. | inchem.org |
| Leachate Composition | Assumed to be primarily propylene urea (PU) and other polar compounds. | inchem.org |
Due to its polymeric structure, a specific vapor pressure for this compound cannot be determined, as it decomposes before it can transition into a gaseous state. fao.org Any measured vapor pressure is likely that of its decomposition product, propylene thiourea (PTU). fao.org Consequently, the direct volatilization of the intact this compound polymer from soil or plant surfaces is considered negligible.
However, the semi-volatile nature of its degradation products, such as PTU, means that volatilization can be a route for their dissipation from treated surfaces. mdpi.com The rate of volatilization is influenced by environmental factors like temperature, wind speed, and soil moisture. Higher temperatures can increase the vapor pressure of these compounds, leading to greater volatilization from soil and plant surfaces. researchgate.net
Once in the atmosphere, these compounds can undergo transport and transformation. mdpi.comnih.gov Atmospheric transport can occur over short or long distances, depending on meteorological conditions and the physical-chemical properties of the compounds. researchgate.net The compounds can exist in the atmosphere in both the gas and particulate phases. mdpi.com Atmospheric fate processes include photochemical oxidation and deposition (wet or dry) back to terrestrial or aquatic surfaces. nih.gov While direct volatilization of this compound is not a major concern, the atmospheric transport of its more volatile degradation products is a potential pathway for its environmental distribution.
This compound can enter aquatic environments through spray drift during application or runoff from treated agricultural areas. nih.gov Once in an aquatic system, its behavior is governed by hydrolysis and its interaction with suspended particles and bottom sediments.
This compound is readily hydrolyzed in aqueous solutions, with the rate of hydrolysis increasing with higher pH. fao.org The primary hydrolysis products are propylene thiourea (PTU) and carbon disulfide. fao.org The half-life of this compound in water at 22°C is estimated to be approximately 1 day at pH 4 and 7, and between 2 to 5 days at pH 9. fao.org
Due to its low water solubility, this compound that enters water bodies tends to adsorb to suspended organic and inorganic particles. nih.gov This process facilitates its removal from the water column and deposition into the bottom sediments. nih.gov In the sediment, this compound and its degradation products can become bound to sediment particles, similar to the process in soil. The degradation pathways in soil and water/sediment systems are considered to be similar. bayer.com The major metabolites, such as PTU and PU, are also found in aquatic systems. researchgate.net The rapid degradation and partitioning to sediment mean that the concentration of this compound in the water column is expected to decrease quickly after introduction.
Hydrolysis Half-life of this compound at 22°C
| pH | Approximate Half-life | Reference |
|---|---|---|
| 4 | ~1 day | fao.org |
| 7 | ~1 day | fao.org |
| 9 | 2 - 5 days | fao.org |
Effects on Non-Target Organisms in Terrestrial Ecosystems
This compound can enter terrestrial ecosystems through direct application to crops and subsequent deposition on soil and vegetation. Its potential effects on soil organisms, invertebrates, birds, and mammals have been studied.
Soil microorganisms play crucial roles in nutrient cycling and maintaining soil health vu.edu.aumdpi.com. Studies on the impact of this compound on soil microorganisms, such as those evaluating nitrogen and carbon mineralization, have indicated no significant adverse effects herts.ac.uk. However, the impact of pesticides on soil microbial functions can be complex and influenced by factors such as pesticide diversity and concentration pnas.orgnih.gov. High doses of fungicides have been shown to inhibit the proliferation of organotrophic bacteria, actinomycetes, and fungi in soil, with fungi often being the most susceptible group nih.gov.
Here is a table summarizing the reported effects on soil microorganisms:
| Endpoint | Effect on Soil Microorganisms | Reference |
| Nitrogen mineralisation | No significant adverse effect | herts.ac.uk |
| Carbon mineralisation | No significant adverse effect | herts.ac.uk |
Macroinvertebrates and earthworms are vital components of soil ecosystems, contributing to soil structure, fertility, and decomposition grainsa.co.za. Earthworms, in particular, are considered important bio-indicators of soil pollution due to their close contact with soil and ability to accumulate toxic substances grainsa.co.za.
Research indicates that this compound can have moderate acute and chronic toxicity to earthworms herts.ac.uk. While some studies on pesticides show contradictory findings regarding earthworm mortality, sub-lethal effects such as impacts on reproduction and growth are often more sensitive indicators of toxicity grainsa.co.zaresearchgate.netopot.co.za. Avoidance behavior tests can also provide insights into the potential impact of pesticides on earthworms, with some studies showing avoidance at certain concentrations embrapa.br.
Here is a table summarizing the reported toxicity to earthworms:
| Organism | Endpoint | Toxicity Level | Reference |
| Earthworms | Acute ecotoxicity | Moderate | herts.ac.uk |
| Earthworms | Chronic ecotoxicity | Moderate | herts.ac.uk |
Birds and wild mammals can be exposed to this compound through dietary intake of contaminated food items such as treated seeds, vegetation, insects, or berries, as well as through dermal contact or inhalation researchgate.neteuropa.eu. The risk assessment for birds has identified areas where risks have not been adequately addressed, particularly regarding long-term exposure researchgate.neteuropa.eu. While a low acute risk to birds has been concluded in some assessments, a high risk to frugivorous birds could not be excluded for certain uses at a tier 1 level researchgate.net. The metabolite PTU has also been assessed, with a low acute risk to birds concluded, but a high long-term risk could not be excluded for small insectivorous birds in certain scenarios researchgate.net.
For wild mammals, a low acute risk has been concluded researchgate.net. However, the long-term risk from this compound and its metabolite PTU to wild mammals has also been an area requiring further assessment europa.eu. Studies suggest that while rats are particularly sensitive to the goitrogenic effects of this compound and PTU, birds, unlike mammals, are not susceptible to xenobiotic-induced changes to thyroid function europa.eu.
Here is a table summarizing the reported toxicity to birds:
| Organism | Endpoint | Toxicity Level | Reference |
| Japanese quail | Acute oral LD50 | >5000 mg/kg (considered low toxicity) | rayfull.comekb.eg |
| Birds | Acute risk | Low risk concluded for representative field uses | researchgate.net |
| Frugivorous birds | Long-term risk | High risk concluded at tier 1 level for later stage of grapes (BBCH >70) | researchgate.net |
| Insectivorous birds | Long-term risk | High risk from metabolite PTU could not be excluded for use on orchards | researchgate.net |
| Birds | Reproductive toxicity NOEC | >2130 ppm (equivalent to >234.8 mg/kg bw/day) on population level in Japanese quail | bayer.com |
Here is a table summarizing the reported toxicity to wild mammals:
| Organism | Endpoint | Toxicity Level | Reference |
| Wild mammals | Acute risk | Low risk concluded for representative field uses | researchgate.net |
| Wild mammals | Long-term risk | Not adequately addressed; further assessment needed for this compound and PTU | europa.eu |
Macroinvertebrate and Earthworm Responses to this compound.
Aquatic Ecotoxicology of this compound and its Degradation Products
This compound can reach aquatic environments through runoff, spray drift, and leaching vu.edu.au. Its toxicity to aquatic organisms and its potential to bioaccumulate are important aspects of its environmental risk assessment. This compound is considered toxic to aquatic life with long-lasting effects bayer.cotoxno.com.auscbt.com.
Studies have evaluated the acute and chronic toxicity of this compound to various aquatic organisms, including fish and daphnia. This compound has been shown to have moderate acute and chronic toxicity to both fish and Daphnia magna herts.ac.uk.
Acute toxicity tests with rainbow trout (Oncorhynchus mykiss) have reported a 96-hour LC50 of 0.33 mg/l herts.ac.ukrayfull.com. Chronic toxicity studies with rainbow trout have shown a 21-day NOEC of 0.082 mg/l herts.ac.uk.
For Daphnia magna, the acute 48-hour EC50 has been reported as 1.5 mg/l herts.ac.ukrayfull.com, while the chronic 21-day NOEC was determined to be 0.015 mg/l herts.ac.uk. Another chronic study with Daphnia reported a NOEC of 0.0175 mg/l for a similar formulation bayer.co.
This compound degrades in water, forming degradation products such as propylenethiourea (PTU) researchgate.netfao.org. PTU is relatively stable in pure water under abiotic conditions but can be degraded by secondary photodegradation fao.org. The aquatic toxicity of these degradation products is also relevant for a comprehensive risk assessment.
Here is a table summarizing the acute and chronic toxicity to aquatic organisms:
| Organism | Endpoint | Value (mg/l) | Duration | Toxicity Level | Reference |
| Rainbow trout (Oncorhynchus mykiss) | Acute 96h LC50 | 0.33 | 96 hours | Moderate | herts.ac.ukrayfull.com |
| Rainbow trout (Oncorhynchus mykiss) | Chronic 21d NOEC | 0.082 | 21 days | Moderate | herts.ac.uk |
| Daphnia magna | Acute 48h EC50 | 1.5 | 48 hours | Moderate | herts.ac.ukrayfull.com |
| Daphnia magna | Chronic 21d NOEC | 0.015 | 21 days | Moderate | herts.ac.uk |
| Daphnia (water flea) | Chronic NOEC | 0.0175 | 21 days | - | bayer.co |
Bioaccumulation refers to the accumulation of a chemical in an organism over time, which can potentially lead to increased concentrations at higher trophic levels in a food chain.
Based on available data, this compound is not considered to bioaccumulate bayer.co. It is also not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) bayer.co.
Here is a table summarizing the bioaccumulation potential:
| Compound | Bioaccumulation Potential | PBT/vPvB Status | Reference |
| This compound | Does not bioaccumulate | Not considered PBT or vPvB | bayer.co |
Acute and Chronic Toxicity to Aquatic Organisms (e.g., Fish, Daphnia).
Impact on Pollinator Species, specifically Honeybees.
The ecotoxicological impact of this compound on honeybees (Apis mellifera) has been evaluated, primarily focusing on acute toxicity. Studies indicate that this compound exhibits low acute contact toxicity to honeybees, with a contact acute LD₅₀ value reported as > 100 μg bee⁻¹. herts.ac.uk This suggests that direct contact exposure to this compound is unlikely to cause immediate high mortality in honeybees.
However, the assessment of pesticide impact on bees is complex and extends beyond acute toxicity to include potential sublethal and chronic effects, as well as interactions with other stressors. regulations.govmsu.eduxerces.org While some sources suggest this compound is not toxic to bees, others highlight data gaps and the need for further information to finalize the risk assessment for honeybees. willowood.comresearchgate.net Specifically, data regarding chronic toxicity to adult honeybees and effects on honeybee brood and larvae have been identified as necessary for a comprehensive risk assessment. researchgate.net Residue data in pollen and bee products are also requested for this compound and its relevant metabolites. researchgate.net
Fungicides, in general, were historically considered to pose limited risk to bees compared to insecticides. msu.edu However, recent research indicates that some fungicides, including certain dithiocarbamates like mancozeb (B1675947) (which has similarities to this compound as a dithiocarbamate), can have subtle yet significant harmful effects on bees. msu.eduxerces.org These sublethal effects can include impacts on development, behavior, immune health, and reproduction, potentially reducing long-term survival and population size. xerces.org Exposure can occur through direct contact or ingestion of contaminated pollen and nectar. msu.eduxerces.org
Furthermore, fungicides can interact synergistically with other pesticides, potentially increasing toxicity to bees. msu.eduxerces.org While specific synergistic effects of this compound with other pesticides on honeybees were not extensively detailed in the search results, the general principle of fungicide-insecticide synergy is a recognized concern in pollinator risk assessment. msu.eduxerces.org
Based on available data, while acute contact toxicity appears low, a complete understanding of this compound's impact on honeybees requires further investigation into chronic and sublethal effects, as well as potential synergistic interactions.
Methodological Approaches in this compound Ecotoxicology Studies.
Ecotoxicology studies for pesticides like this compound employ various methodological approaches to assess their potential impact on non-target organisms and the environment. These methods aim to determine toxicity, evaluate exposure, and ultimately characterize the ecological risk. thegef.orgfao.org
Typical ecotoxicological testing for pesticide registration often focuses on short-term (1-2 day) laboratory assays to determine acute toxicity endpoints such as the Lethal Dose 50 (LD₅₀) or Lethal Concentration 50 (LC₅₀) for a population of test organisms. regulations.gov For honeybees, acute contact and oral toxicity tests are standard. nih.gov The contact acute LD₅₀ for this compound in honeybees (> 100 μg bee⁻¹) was likely determined using such laboratory bioassays. herts.ac.ukausveg.com.au
However, given the complex life cycle and social structure of honeybees, methodologies extend beyond acute laboratory tests to include assessments of sublethal and chronic effects. regulations.govmsu.edu This is particularly important because bees can be exposed to pesticide residues over longer periods through contaminated food sources like nectar and pollen, or through repeated contact with treated surfaces. msu.edu Studies evaluating chronic toxicity and effects on honeybee brood and larval development are considered crucial for a comprehensive risk assessment. researchgate.net
Field studies are also an important component of ecotoxicology assessments, providing more realistic exposure scenarios compared to laboratory settings. These studies can involve monitoring residue levels in pollen, nectar, and within bee colonies, as well as observing effects on colony health, foraging behavior, and reproductive success. researchgate.netmdpi.com While specific detailed methodologies for this compound field studies on bees were not extensively described, the need for residue data in pollen and bee products highlights the use of analytical techniques to quantify this compound and its metabolites in bee matrices. researchgate.netresearchgate.net Methods like acid hydrolysis followed by carbon disulfide estimation, and techniques such as LC-MS/MS and GC-MS, are used for residue analysis of dithiocarbamates and their metabolites in various matrices. researchgate.net
Risk assessment methodologies integrate toxicity data with exposure information to estimate the potential for adverse effects. msu.edufao.org This can involve tiered approaches, starting with conservative assumptions and moving to more refined assessments if necessary. europa.eu Data gaps, such as insufficient information on chronic toxicity or residue levels in relevant matrices, can hinder the finalization of risk assessments. researchgate.net
In addition to direct toxicity testing, methodologies may also include assessing the potential for synergistic effects when this compound is present in mixtures with other pesticides. This involves testing the toxicity of combinations of pesticides to determine if the combined effect is greater than the sum of the individual effects. msu.eduxerces.org
Mechanisms of Action and Fungicidal Efficacy of Propineb
Biochemical Basis of Multi-Site Fungicidal Activity of Propineb (B166679)
This compound's fungicidal properties are not attributed to a single, specific target site but rather to its ability to disrupt multiple biochemical pathways simultaneously. This multi-site action is a key characteristic of the dithiocarbamate (B8719985) group of fungicides. behnmeyer.comagroshopy.com this compound interferes with fungal metabolism at various points, including the respiration chain, carbohydrate and protein metabolism, and the integrity of cell membranes. indoingroup.comfarme.inbehnmeyer.comparijatagrochemicals.comagroshopy.comsynwoodagro.compiindustries.comkatyayanikrishidirect.comgoogle.com
Interference with Fungal Respiration Chain
A primary mode of action of this compound involves the disruption of the fungal respiratory chain. farme.inbehnmeyer.comparijatagrochemicals.comagroshopy.comsynwoodagro.compiindustries.comgoogle.com By interfering with this critical energy-generating process, this compound effectively suffocates the fungal cells, leading to a cessation of growth and eventual death. The multi-site nature of this interference means it acts on several points within the respiration process, making it difficult for fungi to develop resistance through a single gene mutation. behnmeyer.comgoogle.com
Modulation of Carbohydrate and Protein Metabolism in Fungi
This compound also exerts its fungicidal effect by interfering with the metabolism of carbohydrates and proteins within the fungal cell. farme.inbehnmeyer.comparijatagrochemicals.comagroshopy.comsynwoodagro.compiindustries.comkatyayanikrishidirect.comgoogle.com These metabolic pathways are essential for providing the necessary building blocks for fungal growth, development, and reproduction. By disrupting these processes, this compound hinders the fungus's ability to synthesize essential molecules, thereby inhibiting its proliferation. piindustries.com
Effects on Fungal Cell Membrane Integrity
The integrity of the fungal cell membrane is crucial for maintaining cellular homeostasis and protecting the cell from its environment. This compound has been shown to interfere with the cell membranes of fungi, compromising their structure and function. indoingroup.comfarme.inbehnmeyer.comparijatagrochemicals.comagroshopy.compiindustries.comgoogle.comkawaiijapan.in This disruption can lead to the leakage of essential cellular components and ultimately, cell death.
Spectrum of Antifungal Activity
This compound exhibits a broad spectrum of activity, making it effective against a diverse range of fungal pathogens. farme.inbehnmeyer.comagroshopy.comkatyayanikrishidirect.comfao.org Its protective action prevents spore germination and the formation of germ tubes, effectively stopping the infection before it can take hold. parijatagrochemicals.compiindustries.comrythukart.com
Efficacy against Oomycetes, Ascomycetes, Basidiomycetes, and Fungi Imperfecti
This compound is effective in controlling fungi from several major classes, including Oomycetes, Ascomycetes, Basidiomycetes, and Fungi Imperfecti. fao.orgbioline.org.brrayfull.netnih.gov This wide range of efficacy makes it a versatile fungicide for use on a variety of crops. fao.org
Control of Specific Plant Pathogens (e.g., Downy Mildew, Blight, Scab)
This compound is widely used to control a number of economically important plant diseases. These include:
Downy Mildew: Affecting crops such as grapes, hops, and vegetables. farme.inparijatagrochemicals.compiindustries.comkatyayanikrishidirect.comfao.orgrythukart.comrayfull.netessencechem.comagroorbit.com
Blight: Including early and late blight on potatoes and tomatoes. farme.inparijatagrochemicals.compiindustries.comkatyayanikrishidirect.comfao.orgbioline.org.brrayfull.net
Scab: A significant disease in apples and pears. farme.inparijatagrochemicals.compiindustries.comkatyayanikrishidirect.comgoogle.comfao.orgrythukart.comrayfull.netessencechem.comagroorbit.comaceagrochem.com
Other Diseases: this compound is also effective against leaf spots, fruit spots, and various other fungal diseases in a range of crops. farme.inparijatagrochemicals.compiindustries.comkatyayanikrishidirect.comessencechem.com
The table below summarizes the target diseases for which this compound is commonly used in various crops.
| Crop | Target Disease |
| Apple | Scab farme.inparijatagrochemicals.comkatyayanikrishidirect.com |
| Pomegranate | Leaf and Fruit Spots farme.inparijatagrochemicals.compiindustries.comkatyayanikrishidirect.com |
| Potato | Early and Late Blight farme.inparijatagrochemicals.compiindustries.comkatyayanikrishidirect.com |
| Chilli | Die Back farme.inparijatagrochemicals.compiindustries.comkatyayanikrishidirect.com |
| Tomato | Buck Eye Rot farme.inparijatagrochemicals.compiindustries.comkatyayanikrishidirect.com |
| Grapes | Downy Mildew farme.inparijatagrochemicals.compiindustries.comkatyayanikrishidirect.com |
| Rice | Brown Leaf Spot, Narrow Leaf Spot farme.inparijatagrochemicals.comkatyayanikrishidirect.com |
| Cotton | Alternaria Leaf Spot parijatagrochemicals.compiindustries.comkatyayanikrishidirect.com |
Resistance Management Strategies and Development Considerations
The development of resistance to fungicides by plant pathogens is a significant challenge in agriculture. The selection pressure exerted by fungicides can lead to genetic changes in fungal populations, rendering treatments ineffective. afren.com.au Strategies to mitigate this risk are crucial for maintaining crop protection. This compound's characteristics play a key role in these strategies.
Role of Multi-Site Action in Preventing Fungal Resistance to this compound
This compound's primary defense against the development of fungal resistance lies in its mode of action. kisancenter.in As a member of the dithiocarbamate group of fungicides, it is a multi-site inhibitor. kisancenter.inbehnmeyer.com This means it does not rely on a single, specific biochemical pathway to be effective. Instead, this compound simultaneously interferes with numerous metabolic processes within the fungal cell. bayer.insynwoodagro.com
The key mechanisms disrupted by this compound include:
Cellular Respiration: It acts on several points within the mitochondrial respiration chain. behnmeyer.comindoingroup.com
Metabolism: It disrupts the normal metabolism of carbohydrates and proteins. behnmeyer.comsynwoodagro.comindoingroup.com
Cell Membranes: It interferes with the integrity and function of the fungal cell membranes. behnmeyer.comindoingroup.com
By attacking multiple sites, this compound presents a formidable challenge to fungal pathogens. highyieldsagro.com For a fungus to develop resistance, it would need to undergo multiple, simultaneous genetic mutations to counteract each point of attack. wur.nl This is a far less likely event compared to the single-gene mutation that can confer resistance to a single-site action fungicide. wur.nlfrac.info This multi-site, complex mode of action makes this compound a valuable tool in spray programs designed to prevent the selection of resistant fungal populations. behnmeyer.combayer.in Consequently, the risk of resistance development is considered low. aceagrochem.comnih.gov
Research on Fungal Resistance to Dithiocarbamate Fungicides
Dithiocarbamate fungicides, including this compound, have a long history of use with few reported problems of resistance in practice. wur.nlfrac.info Laboratory studies have found it difficult to generate resistant mutants, and when they do occur, they often exhibit reduced growth and pathogenicity. frac.info
However, the complete absence of resistance cannot be guaranteed, and research into the sensitivity of various fungal pathogens is ongoing. There are some reports of reduced sensitivity of Botrytis cinerea to multi-site inhibitors. nih.gov
A 2019 study conducted at the Instituto Tecnológico de Costa Rica investigated the in-vitro efficacy of ten different fungicides, including this compound, against fungal isolates associated with anthracnose in yam (Dioscorea alata). The research evaluated the inhibition of mycelial growth for seven fungal isolates, including species of Colletotrichum, Bipolaris, and Mycoleptodiscus. scielo.sa.cr
The results showed that no fungicide achieved 100% inhibition at the concentrations tested. This compound was found to be the most effective fungicide against the Mycoleptodiscus sp. isolate. The study concluded that the pathogens associated with yam anthracnose in the region could be developing resistance to some fungicides, highlighting the need for continued monitoring. scielo.sa.cr
Table 1: Fungicide Efficacy Against Fungal Isolates from Yam Anthracnose
| Fungicide | Target Fungus | Efficacy (PICM*) |
|---|---|---|
| This compound | Mycoleptodiscus sp. | 64.51 |
| Carbendazim | Colletotrichum truncatum | 43.83 |
| Propiconazole | Colletotrichum gloeosporioides | 49.79 |
| Azoxystrobin | All tested isolates | Ineffective at any concentration |
*PICM (Porcentaje de Inhibición del Crecimiento Micelial) translates to Percentage of Mycelial Growth Inhibition. Source: Adapted from Arce-Araya et al., 2019. scielo.sa.cr
This research underscores the importance of integrated pest management strategies that incorporate fungicides with different modes of action to minimize the risk of resistance. afren.com.aucoromandel.biz
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Zinc |
| Azoxystrobin |
| Benomyl |
| Benzothiazole |
| Captan |
| Carbendazim |
| Chlorothalonil |
| Copper oxychloride |
| Mancozeb (B1675947) |
| Methylthiophanate |
| Propiconazole |
| Tricyclazole (B1682534) |
| Voriconazole |
| Posaconazole |
| Fluconazole |
| Itraconazole |
| Thiram |
| Tebuconazole (B1682727) |
Analytical Methodologies for Propineb and Its Metabolites
Development of Quantitative Determination Techniques
The quantification of propineb (B166679) is challenging due to its polymeric structure and instability. tandfonline.com Analytical methods typically rely on indirect measurement by converting this compound to a more stable and detectable compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound and Metabolites.fao.orgencyclopedia.pubpjoes.com
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of this compound, primarily through the detection of its degradation products. A common approach involves the acidic hydrolysis of this compound to carbon disulfide (CS₂). fao.orgnih.gov This evolved CS₂ is then extracted and analyzed by GC-MS, often in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov
For the simultaneous analysis of this compound and its metabolite, propylenethiourea (PTU), a method has been developed involving the acidic hydrolysis of this compound to CS₂ and the subsequent determination of PTU. nih.gov In one such method, after hydrolysis in the presence of stannous chloride, the generated CS₂ is extracted into isooctane (B107328) and analyzed by GC-MS. nih.gov This allows for the quantification of the parent compound, this compound.
Another GC-MS method involves the derivatization of this compound. A novel approach uses isothiocyanate derivatization in the presence of potassium persulfate and potassium carbonate, followed by dispersive liquid-liquid microextraction (DLLME) and GC-MS analysis. researchgate.net For the metabolite propylenediamine (PDA), derivatization to 1,2-bis(trifluoroacetamido)propane allows for its determination by GC-MS with selective ion monitoring. fao.org
A sensitive method for determining this compound and its metabolites, PTU and PDA, utilizes gas chromatography with a flame photometric detector (GC-FPD) for this compound (as CS₂) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for PTU and PDA. nih.gov
Table 1: GC-MS Method Parameters for this compound and Metabolites
| Analyte | Derivatization/Hydrolysis | Extraction | Detection Mode | Reference |
| This compound (as CS₂) | Acidic hydrolysis with stannous chloride | Isooctane | MS (SIM mode) | nih.gov |
| This compound | Isothiocyanate derivatization | DLLME | MS | researchgate.net |
| PDA | Trifluoroacetamido derivatization | Not specified | MS (SIM mode) | fao.org |
| This compound (as CS₂) | Acidic hydrolysis | Not specified | FPD | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, MS/MS).fao.orgencyclopedia.pubpjoes.comepa.goveurl-pesticides.euuwyo.eduresearchgate.netmdpi.comfigshare.comnih.govresearchgate.net
High-performance liquid chromatography (HPLC) offers a versatile platform for the analysis of this compound and its metabolites, often coupled with mass spectrometry (MS/MS) for high selectivity and sensitivity. researchgate.netnih.gov Due to the nature of this compound, direct analysis is difficult, so methods often involve derivatization or focus on its metabolites. tandfonline.com
For the analysis of this compound, a pre-column derivatization with dimethyl sulfate (B86663) to form propylenebisdithiocarbamate-dimethyl can be employed, followed by LC-MS/MS analysis. researchgate.neteurachem.org This stabilized derivative allows for reliable quantification. Another approach involves the use of reversed-phase HPLC with a pre-column derivatization using ethyl iodide. eurachem.org
The primary metabolite, PTU, is frequently analyzed by HPLC. Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) has proven effective for determining PTU in complex matrices like tomato. fao.org This method can be used in conjunction with QuEChERS extraction. fao.org Reversed-phase LC systems are also used for the analysis of PTU, sometimes simultaneously with other metabolites like ethylenethiourea (B1671646) (ETU). tandfonline.com
LC-MS/MS is the predominant technique for the sensitive determination of both this compound (after derivatization) and its metabolites, PTU and PDA. nih.govresearchgate.net Different ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be optimized for maximum sensitivity for each analyte. researchgate.net For instance, ESI might be favored for the derivatized this compound, while APCI could provide better sensitivity for PTU. researchgate.net
Table 2: HPLC Method Parameters for this compound and Metabolites
| Analyte | Column Type | Mobile Phase | Detection | Reference |
| This compound (as propylenebisdithiocarbamate-dimethyl) | Not specified | Methanol (B129727), ammonium (B1175870) formate (B1220265) buffer | LC-MS/MS (ESI) | researchgate.neteurachem.org |
| PTU | HILIC | Acetonitrile, ammonium acetate | LC-MS/MS | fao.org |
| PTU | Reversed Phase | Not specified | UV | tandfonline.com |
| PTU, PDA | Not specified | Not specified | LC-MS/MS | nih.gov |
Spectrophotometric Methods for Carbon Disulfide Evolution.fao.orgeurl-pesticides.eumdpi.com
A traditional and widely used method for the determination of dithiocarbamate (B8719985) fungicides, including this compound, is based on the evolution and subsequent measurement of carbon disulfide (CS₂). fao.orgencyclopedia.pub This method involves the acid hydrolysis of the dithiocarbamate in the presence of a reducing agent like stannous chloride to liberate CS₂. fao.orgjst.go.jp
The evolved CS₂ is then trapped in a solution, typically containing diethanolamine (B148213) and a copper(II) salt, to form a colored complex. encyclopedia.pub The intensity of the color, which is proportional to the amount of CS₂, is then measured spectrophotometrically at a specific wavelength, usually around 435 nm.
While this method is robust and has been standardized (e.g., EN 12396-1), it is a total dithiocarbamate method and does not distinguish between different dithiocarbamate fungicides. researchgate.net The sensitivity of the spectrophotometric method can sometimes be insufficient for meeting the maximum residue limits (MRLs) for certain commodities. Modifications, such as using longer path length spectrophotometric cells, have been introduced to improve the limit of quantification.
Sample Preparation and Extraction Techniques in Various Matrices
The effectiveness of any analytical method heavily relies on the efficiency of the sample preparation and extraction procedures to isolate the target analytes from the sample matrix.
Strategies for Plant-Derived Samples.fao.orgepa.goveurl-pesticides.eumdpi.comnih.gov
For plant materials, the primary challenge is the rapid degradation of this compound upon contact with plant juices. encyclopedia.pub Therefore, samples are often homogenized using cryogenic milling with dry ice to minimize degradation. eurl-pesticides.eu
A common extraction procedure for this compound analysis involves the direct acidic hydrolysis of the homogenized plant sample to generate CS₂. fao.orgjst.go.jp For methods that analyze a derivative of this compound or its metabolites, extraction with organic solvents is necessary. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied for the extraction of a this compound derivative from infant formula and baby foods. researchgate.neteurachem.org This involves an initial derivatization step followed by extraction with a buffered solvent and a dispersive solid-phase extraction (d-SPE) cleanup. researchgate.neteurachem.org
For the extraction of the metabolite PTU, an aqueous extraction followed by protein precipitation and a single-step solid-phase extraction (SPE) clean-up is often employed. researchgate.neteurachem.org The QuEChERS methodology has also been adapted for the extraction of PTU from tomato, followed by HILIC-MS/MS analysis. fao.org In some cases, for fruits and vegetables, a simple extraction with chloroform, followed by partitioning steps, has been used.
Table 3: Extraction Techniques for Plant-Derived Samples
| Analyte | Sample Type | Extraction Method | Cleanup | Reference |
| This compound (as derivative) | Infant formula, baby food | Modified QuEChERS | d-SPE | researchgate.neteurachem.org |
| PTU | Infant formula, baby food | Aqueous extraction | SPE | researchgate.neteurachem.org |
| PTU | Tomato | QuEChERS | Not specified | fao.org |
| This compound | Hops, apples, banana peel | Chloroform/Petroleum ether | Liquid-liquid partitioning |
Methods for Soil and Water Samples.tandfonline.comfao.orgepa.gov
The extraction of this compound and its metabolites from soil and water samples requires methods that can effectively separate the analytes from the complex environmental matrix.
For soil samples, a common approach is to extract with a mixture of methanol and water. Soxhlet extraction using solvents like methylene (B1212753) chloride or a mixture of dichloromethane, acetone, and petroleum ether is another established technique, although it can be time-consuming and use large solvent volumes. pjoes.com Matrix solid-phase dispersion (MSPD) has emerged as a simpler and more efficient alternative to traditional liquid-liquid extraction (LLE) and Soxhlet extraction for pesticides in soil. pjoes.com MSPD involves blending the soil sample directly with a sorbent material. pjoes.com
For water samples, solid-phase extraction (SPE) is a widely used technique for concentrating and purifying this compound and its metabolites. uwyo.edu The choice of SPE sorbent depends on the target analyte. For instance, aminopropyl cartridges can be used for certain herbicides. uwyo.edu The general SPE procedure involves conditioning the cartridge, loading the water sample, washing away interferences, and finally eluting the analytes with a suitable solvent. uwyo.edu
Table 4: Extraction Techniques for Soil and Water Samples
| Analyte | Sample Type | Extraction Method | Reference |
| This compound | Soil | Methanol/water extraction | |
| Pesticides (including dithiocarbamates) | Soil | Soxhlet extraction, LLE, MSPD | pjoes.com |
| Herbicides | Water | Solid-Phase Extraction (SPE) | uwyo.edu |
| This compound and metabolites | Soil | Methanol and water extraction |
Airborne Sample Collection and Analysis
The detection and quantification of airborne this compound and its primary metabolite, propylenethiourea (PTU), are critical for monitoring occupational and environmental exposure. A validated methodology involves the collection of airborne particulates on glass microfibre filters (GF/A) or silica (B1680970) gel filters. researchgate.netnih.gov
For the analysis of this compound, a common approach is the indirect measurement via its degradation to carbon disulfide (CS₂). This method involves the acidic hydrolysis of this compound in the presence of a reducing agent like stannous chloride to evolve CS₂. researchgate.netnih.gov The generated CS₂ is then extracted into an organic solvent, such as isooctane, and analyzed using gas chromatography-mass spectrometry (GC-MS), typically in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.netnih.gov This analytical process is both rapid and sensitive, with a chromatographic run time of approximately 5 minutes. researchgate.netnih.gov
Simultaneously, the main and more toxic metabolite, propylenethiourea (PTU), can be analyzed from the same airborne samples. An improved high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is employed for the simultaneous determination of PTU and ethylenethiourea (ETU), the primary metabolite of ethylene-bis-dithiocarbamate fungicides. researchgate.netnih.gov This HPLC method allows for the separation of both metabolites in under 5 minutes. researchgate.netnih.gov The stability of these analytes on spiked filters has been confirmed for over a month when stored at -4°C. researchgate.netnih.gov
Inter-laboratory Validation and Performance Metrics in this compound Analysis
The reliability of analytical methods for this compound is established through rigorous validation and performance monitoring, often including inter-laboratory comparisons. fao.orgekb.eg For instance, independent lab validation (ILV) has been performed for methods analyzing this compound's metabolite, PTU, in various plant and animal matrices. fao.org Such validations assess the method's transferability and consistency across different laboratory settings. For dithiocarbamates as a group, methods are often tested for reproducibility in inter-laboratory studies, with a relative standard deviation of less than 12% being an acceptable metric. ekb.eg
Recovery Rates and Limit of Quantification (LOQ)
Recovery rates and the limit of quantification (LOQ) are fundamental performance metrics that demonstrate a method's accuracy and sensitivity. These parameters are determined by analyzing samples spiked with known concentrations of the analyte. For this compound and its metabolites, these values vary depending on the analytical technique and the sample matrix.
In airborne sample analysis, the GC-MS method for this compound (measured as CS₂) shows recovery rates of 86 ± 7% from glass microfibre filters and 89 ± 4% from silica gel filters. researchgate.netnih.gov The corresponding limit of detection is approximately 0.7 ng per filter. researchgate.netnih.gov For the metabolites ETU and PTU in air, HPLC-UV analysis yields recoveries ranging from 98% to 102%. researchgate.netnih.gov
In food and environmental matrices, a range of recovery rates and LOQs have been established. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound and PTU in infant formula and baby food reported mean recoveries between 86% and 120%. researchgate.net This method achieved a low LOQ of 0.003 mg/kg for most analyte/matrix combinations. researchgate.net Another study using a modified QuEChERS extraction and LC-MS/MS analysis for this compound in beer and fruit juice found accuracies from 92.2% to 112.6% and an LOQ below 0.52 µg/kg. nih.govjst.go.jp
The following table summarizes recovery and LOQ data from various studies.
| Analyte | Matrix | Analytical Method | Average Recovery (%) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|---|
| This compound (as CS₂) | Airborne (Glass/Silica Filters) | GC-MS | 86 - 89 | ~0.8-1.0 ng/m³ (as LOD) | researchgate.netnih.gov |
| Propylenethiourea (PTU) | Airborne (Glass/Silica Filters) | HPLC-UV | 98 - 102 | 40-49 ng/m³ (as LOD) | researchgate.netnih.gov |
| This compound | Infant Formula, Baby Food | LC-MS/MS | 86 - 120 | 0.003 mg/kg | researchgate.net |
| This compound | Beer, Fruit Juice | LC-MS/MS | 92.2 - 112.6 | <0.52 µg/kg | nih.govjst.go.jp |
| This compound (as CS₂) | Tomato | GC | 74 - 83 | 0.04 mg/kg | nih.gov |
| This compound (as CS₂) | Banana, Soil | GC-FPD | 75.3 - 115.4 | 0.005 - 0.01 mg/kg | researchgate.nettandfonline.com |
| This compound (as CS₂) | Potato, Soil | Spectrophotometry | 88 - 98 | 0.03 µg/g | tci-thaijo.org |
| This compound | Livestock Products (Egg, Milk, Meat) | UV/VIS Spectrophotometry | 79.4 - 108.8 | Not Specified | scispace.com |
Precision and Reproducibility in Analytical Assays
The precision of an analytical method is typically expressed as the relative standard deviation (RSD) from repeated measurements, while reproducibility refers to the method's performance across different labs or conditions.
For this compound analysis, methods have demonstrated high precision. A study using LC-MS/MS for this compound in baby food reported intraday and interday repeatabilities below 13% RSD. researchgate.net The analysis of dithiocarbamates in various food matrices using a modified QuEChERS LC-MS/MS method showed repeatability with an RSD of less than 9.6%. nih.gov Similarly, the analysis of dithiocarbamates in Egyptian commodities by GC-MS after hydrolysis to CS₂ showed reproducibility with an RSD of less than 12%. ekb.eg In the analysis of this compound in livestock products, the RSD was below 9.5%. scispace.com
The table below presents precision data for this compound analysis.
| Analyte Group | Matrix | Analytical Method | Precision Metric (RSD %) | Source |
|---|---|---|---|---|
| This compound & PTU | Infant Formula, Baby Food | LC-MS/MS | < 13% (Intra- & Interday) | researchgate.net |
| Dithiocarbamates (incl. This compound) | Beer, Fruit Juice, Malt | LC-MS/MS | < 9.6% (Repeatability) | nih.gov |
| Dithiocarbamates (incl. This compound) | Fruits, Vegetables, Water | GC-MS (as CS₂) | < 12% (Reproducibility) | ekb.eg |
| This compound | Livestock Products | UV/VIS Spectrophotometry (as CS₂) | < 9.5% | scispace.com |
Comparative Analysis with Other Dithiocarbamate Fungicides in Analytical Contexts
A significant challenge in dithiocarbamate (DTC) analysis is their structural similarity and chemical instability. nih.govtandfonline.com The traditional and most common analytical approach involves hot acid digestion, which decomposes all DTCs into carbon disulfide (CS₂). tandfonline.comencyclopedia.pub While robust, this method is non-specific and cannot distinguish between different DTC fungicides like this compound, mancozeb (B1675947), ziram (B1684391), and thiram. tandfonline.comprimoris-lab.com The total residue is simply expressed as CS₂. tandfonline.com This poses a problem for risk assessment, as individual DTCs and their metabolites have different toxicological profiles. tandfonline.com
To address this, more specific analytical methods have been developed that allow for the differentiation of DTC groups. nih.govprimoris-lab.com These advanced methods typically involve a derivatization step, most commonly methylation, prior to chromatographic analysis. nih.govnih.govencyclopedia.pub In this approach, DTCs are converted into their more stable methyl derivatives, which can then be separated and quantified individually or by group using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govjst.go.jpnih.gov
This allows for the distinct measurement of:
Propylene-bis-dithiocarbamates (PBDCs): This group consists solely of this compound. primoris-lab.com
Ethylene-bis-dithiocarbamates (EBDCs): This group includes mancozeb, maneb, and zineb (B1684293). jst.go.jpprimoris-lab.com
Dimethyl-dithiocarbamates (DMDTCs or DDs): This group includes ziram and thiram. jst.go.jp
Another specific approach involves the analysis of the unique amine moiety formed during acid hydrolysis instead of the common CS₂ moiety. eurl-pesticides.eueurl-pesticides.eu For this compound, this specific degradation product is 1,2-diaminopropane (B80664) (propylenediamine or PDA), which can be analyzed by LC-MS/MS. eurl-pesticides.eueurl-pesticides.eu Similarly, EBDCs degrade to ethylenediamine. eurl-pesticides.eu This strategy provides direct, specific confirmation of the parent DTC.
For metal-containing DTCs, atomic absorption spectrometry (AAS) can be used as a complementary technique to HPLC. oup.com By measuring the concentration of specific metals like zinc (in zineb and this compound) and manganese (in maneb), it is possible to help distinguish between them. oup.comresearchgate.net For example, the presence of both manganese and zinc in an extract analyzed by AAS would indicate the use of mancozeb. oup.com
The following table compares different analytical approaches for dithiocarbamates.
| Analytical Approach | Principle | Specificity for this compound | Common Analytes | Instrumentation | Source |
|---|---|---|---|---|---|
| Acid Hydrolysis | Decomposition of all DTCs to a common molecule. | Non-specific | Carbon Disulfide (CS₂) | GC-MS, GC-FPD, Spectrophotometry | ekb.egtandfonline.comencyclopedia.pub |
| Derivatization (Methylation) | Conversion to stable methyl derivatives for chromatographic separation. | Group-specific (Distinguishes PBDC group) | PBDC-dimethyl, EBDC-dimethyl, DMDTC-dimethyl | LC-MS/MS, GC-MS | nih.govjst.go.jpnih.govprimoris-lab.com |
| Amine Analysis | Analysis of the specific amine degradation product. | Highly specific | Propylenediamine (PDA) | LC-MS/MS | eurl-pesticides.eueurl-pesticides.eu |
| Atomic Absorption Spectrometry | Quantification of the specific metal ion in the DTC complex. | Complementary (Distinguishes based on metal content) | Zinc (Zn), Manganese (Mn) | HPLC-UV with AAS | oup.comresearchgate.net |
Synthesis and Formulation Science of Propineb
Chemical Synthesis Pathways and Optimization of Propineb (B166679)
The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
The primary precursor for the synthesis of this compound is 1,2-diaminopropane (B80664) (also known as propane-1,2-diamine). wikipedia.orgchemicalbook.com This colorless liquid is the simplest chiral diamine. wikipedia.org Industrially, 1,2-diaminopropane is synthesized through the ammonolysis of 1,2-dichloropropane. wikipedia.org Another method involves the amination of a mixture of 2-amino-1-propanol and 1-amino-2-propanol, which are derived from propylene (B89431) oxide and ammonia (B1221849). chemicalbook.com
The synthesis of this compound commences with the reaction of 1,2-diaminopropane with carbon disulfide (CS₂) in an alkaline medium, such as ammonia water, to form a dithiocarbamate (B8719985) intermediate. google.com This initial reaction is followed by precipitation with a zinc salt solution to yield the final this compound product. google.com A patent for this process describes adding water and 1,2-propanediamine to a reactor, followed by the simultaneous dropwise addition of carbon disulfide and ammonia water to create the intermediate feed liquid. google.com
Table 1: Key Reactants in this compound Synthesis
| Reactant | Chemical Formula | Role |
| 1,2-Diaminopropane | CH₃CH(NH₂)CH₂NH₂ | Primary precursor, provides the propylene bis(dithiocarbamate) backbone. wikipedia.orgchemicalbook.com |
| Carbon Disulfide | CS₂ | Reacts with the diamine to form the dithiocarbamate group. |
| Ammonia Water | NH₄OH | Provides the alkaline medium for the initial reaction. google.com |
| Zinc Salt (e.g., Zinc Chloride) | ZnCl₂ | Source of zinc ions for the precipitation of the final polymeric complex. google.com |
A significant challenge in the synthesis of this compound is the formation of the undesirable byproduct, propylenethiourea (PTU). fao.orgfao.org PTU can be formed during the manufacturing process and also through the decomposition of this compound during storage. fao.org Good manufacturing practices aim to limit the PTU content to not more than 0.5% of the this compound content at the time of manufacture. fao.org
The hydrolysis of this compound, which leads to PTU formation, is influenced by pH. fao.org The half-life of this compound at 22°C is approximately one day at pH 4 and pH 7, and extends to 2-5 days at pH 9. fao.org To minimize decomposition, it is recommended that all products containing this compound be stored under cool, dry conditions. fao.org
Research has shown that precise control of pH during the synthesis process is critical. google.com Specifically, maintaining a pH of 7–7.5 during the addition of the zinc salt is crucial to prevent the decomposition of the dithiocarbamate ligand, which can lead to byproduct formation. A Chinese patent outlines a method where hydrochloric acid is added to regulate the pH of the intermediate solution to 7-7.5 before the addition of the zinc salt solution. google.com This method is claimed to result in fewer side reactions. google.com
The use of catalysts can significantly improve the efficiency and purity of this compound synthesis. Research has demonstrated that employing a phase transfer catalyst can effectively reduce the side reaction that produces the toxic PTU, leading to notable improvements in both yield and purity. researchgate.net
One study found that using the phase transfer catalyst tetraphenylphosphonium (B101447) bromide resulted in the best outcomes, with a yield of up to 95% and a purity of 96%, while the byproduct content was kept within 1.7%. researchgate.net Another patent describes a synthesis method using a quaternary ammonium (B1175870) salt as a catalyst during the reaction of the ammonium intermediate with a zinc salt, claiming this process leads to high yield, purity, and good stability. google.com
Table 2: Effect of Catalyst on this compound Synthesis
| Catalyst | Effect | Reported Outcome | Reference |
| Tetraphenylphosphonium Bromide | Reduces PTU formation; improves yield and purity. | Yield: up to 95%; Purity: up to 96%; Byproduct: within 1.7%. | researchgate.net |
| Quaternary Ammonium Salt | Catalyzes reaction of intermediate with zinc salt. | High yield, high product purity, and good stability. | google.com |
Minimization of Undesirable Byproduct Formation (e.g., Propylenethiourea) during Synthesis.
Advanced Formulation Technologies of this compound
The formulation of a pesticide is crucial for its effective application and performance. This compound is available in several formulations to suit different agricultural needs. fao.org
Wettable powders (WP) are dry, finely ground formulations that form a suspension when mixed with water before application. irfarm.com A typical WP formulation consists of the active ingredient (this compound), an inert filler, and surfactants like wetting and dispersing agents. google.com Wetting agents help the powder mix readily with water, while dispersing agents prevent the particles from clumping together in the spray tank. this compound is commonly formulated as a 70% WP. irfarm.comwe-young.com
Water-dispersible granules (WG), also known as wettable granules, are an advanced formulation designed to offer the benefits of both liquid and solid formulations. bayer.comfao.org They are essentially granules that disintegrate and disperse in water to form a suspension. fao.org WG formulations are generally less dusty than WPs, which improves handler safety. fao.org A representative formulation for evaluation in the EU was 'Antracol 70 WG', containing 700 g/kg of this compound. researchgate.net The production of WGs involves mixing the active ingredient with formulants, granulating the mixture, and then drying and sieving. google.com
Table 3: Comparison of WP and WG Formulations
| Feature | Wettable Powder (WP) | Water-Dispersible Granule (WG) |
| Form | Fine powder. fao.org | Granules. fao.org |
| Mixing | Forms a suspension in water. | Disintegrate and disperse in water to form a suspension. fao.org |
| Key Components | Active ingredient, filler, wetting agent, dispersing agent. google.com | Active ingredient, carriers, other necessary formulants. fao.org |
| Advantages | Low production cost, easy packaging and storage. google.com | Reduced dust, improved handling and safety. fao.org |
| Example | This compound 70% WP. irfarm.comwe-young.com | This compound 700 g/kg WG. researchgate.netbayer.com |
Dustable powders (DP) are free-flowing powder formulations intended for direct application without mixing with water. apvma.gov.aupic.int A DP formulation consists of this compound mixed with suitable carriers to create a fine, dustable material. fao.org While effective, a major drawback of DPs is the potential for drift during application and inhalation risk to the operator. google.com
Suspension concentrates (SC), also known as flowables, consist of fine particles of the solid active ingredient suspended in a liquid, typically water. bis.gov.incrodaagriculture.com This formulation has gained popularity because it is water-based, dust-free, and easy to handle. crodaagriculture.com To create a stable SC, the active ingredient must have very low water solubility to avoid crystal growth, and the formulation includes suspension agents and thickeners to prevent the solid particles from settling. bis.gov.incrodaagriculture.com While this compound is commonly found in solid formulations, the principles of SC technology are applied to similar fungicides. For instance, a combination fungicide product exists as a suspension concentrate containing propamocarb (B29037) hydrochloride and cymoxanil (B33105). zenithcropsciences.com
Co-formulations with Complementary Active Ingredients
This compound, a broad-spectrum dithiocarbamate fungicide with a protective, multi-site mode of action, is frequently combined with other fungicides to enhance performance and manage disease resistance. fao.orgfao.orgbayer.in These co-formulations strategically pair this compound's ability to inhibit spore germination on the plant surface with active ingredients that often possess different, complementary modes of action, such as systemic, curative, and anti-sporulant properties. bayer.inirfarm.complantgrowthhormones.com The resulting mixtures offer a broadened spectrum of activity, synergistic effects, and a more robust tool for integrated pest management. google.comgoogle.com Combining active ingredients with different mechanisms is a key strategy to delay the development of fungicide resistance in pathogen populations. google.comgoogle.com
This compound and Triazoles (e.g., Tebuconazole)
A common strategy involves pairing this compound with fungicides from the triazole group, such as tebuconazole (B1682727). Tebuconazole is a systemic fungicide with protective and curative effects, which works by inhibiting ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. plantgrowthhormones.comgoogle.commade-in-china.com This combination provides both immediate, surface-level protection from this compound and systemic, inside-out action from tebuconazole. plantgrowthhormones.comgoogle.com Research on a combination of this compound (60%) and tebuconazole (5%) in a wettable powder formulation demonstrated a synergistic effect against apple tree spotted leaf disease (Alternaria alternata apple pathotype). google.com The control efficiency of the mixture was found to be higher than that of either this compound or tebuconazole when used alone. google.com Such formulations are designed to offer a comprehensive control effect at a potentially lower dosage and cost. google.com
This compound and Carboxylic Acid Amides (e.g., Iprovalicarb, Dimethomorph)
This compound is effectively co-formulated with fungicides from the Carboxylic Acid Amide (CAA) group, like iprovalicarb. irfarm.comkissanghar.pk These combinations are particularly effective against Oomycete fungi, which cause diseases like late blight and downy mildew. irfarm.comkissanghar.pk Iprovalicarb provides protective, curative, and anti-sporulant action, moving translaminarly (across the leaf) and acropetally (upwards in the plant's xylem). bayer.inirfarm.comkissanghar.pk It works by inhibiting phospholipid biosynthesis and cell wall synthesis. kissanghar.pk When combined, this compound's multi-site, protective action complements iprovalicarb's systemic and curative properties, providing robust control and helping to manage resistance. irfarm.comglobalcropcare.com
Similarly, dimethomorph (B118703) is combined with this compound for its protective and therapeutic capabilities. made-in-china.com This mixture is effective against the entire life cycle of oomycete fungi, with the combination showing synergistic effects and strong permeability. made-in-china.com
This compound and Cyanoacetamide-oximes (e.g., Cymoxanil)
Mixtures of this compound and cymoxanil are used to control downy mildews in a variety of crops, including grapes, potatoes, and vegetables. natur-sim.comrayfull.net Cymoxanil has protective and curative action, with contact and local systemic activity that penetrates the plant tissue rapidly. natur-sim.comrayfull.nettitanunichem.com It also inhibits the sporulation of fungi. rayfull.nettitanunichem.com When formulated with this compound, the resulting product offers multiple modes of action against pathogens. plantgrowthhormones.comnatur-sim.com The combination is effective because this compound acts as a protectant on the plant surface while cymoxanil provides post-infection curative and local systemic activity. plantgrowthhormones.comnatur-sim.com
Other Significant Co-formulations
This compound is also formulated with a diverse range of other active ingredients to target specific disease spectrums:
With Strobilurins (e.g., Trifloxystrobin (B1683241), Metominostrobin, Pyraclostrobin): A combination of this compound and trifloxystrobin has been studied for use on tomatoes. nih.gov Formulations with pyraclostrobin (B128455) are noted to have protective, therapeutic, and leaf penetration effects. plantgrowthhormones.com A synergistic combination of metominostrobin, tebuconazole, and this compound has been developed to control a wide variety of phytopathogenic fungi, offering an enhanced efficacy and a broader spectrum compared to the individual components. google.comwipo.int
With Tricyclazole (B1682534): This combination provides both contact and systemic action against a variety of fungal diseases. indoingroup.com this compound delivers broad-spectrum, multi-site contact protection, while tricyclazole is a systemic fungicide that prevents fungal penetration of the plant epidermis. indoingroup.com
With Metalaxyl-M: This combination shows significant synergistic effects. google.com By pairing the different mechanisms of action, the formulation expands the fungicidal spectrum and helps manage resistance while controlling diseases like late blight and downy mildew. google.com
With Iprodione: Used against apple tree spotted leaf disease, this combination of contact fungicides acts on the synthesis of fungal cell walls and proteins. plantgrowthhormones.com
With Oxadixyl: this compound is used in combination with oxadixyl, particularly in Southern Europe. fao.org
Data Tables
Table 1: Examples of this compound Co-formulations
| Complementary Active Ingredient | Formulation Type (% Active Ingredient) | Target Pathogens / Crops | Source(s) |
|---|---|---|---|
| Tebuconazole | Wettable Powder (WP) (this compound 60%, Tebuconazole 5%) | Apple Tree Spotted Leaf Disease | google.com |
| Tebuconazole | Water Dispersible Granules (WDG) (this compound 60%, Tebuconazole 10%) | Apple Tree Spotted Deciduous Disease | made-in-china.com |
| Iprovalicarb | Wettable Powder (WP) (this compound 61.25%, Iprovalicarb 5.5%) | Late Blight (Potato), Downy Mildew (Grapes, Cucumber) | irfarm.complantgrowthhormones.comglobalcropcare.comnih.gov |
| Cymoxanil | Wettable Powder (WP) (this compound 70%, Cymoxanil 6%) | Downy Mildew (Grapes, Potatoes, Vegetables), Late Blight (Potato) | plantgrowthhormones.comnatur-sim.comrayfull.net |
| Dimethomorph | Wettable Powder (WP) (this compound 60%, Dimethomorph 12%) | Downy Mildew (Cucumber) | made-in-china.com |
| Trifloxystrobin | Combination Product | Fungal diseases in tomato | nih.gov |
| Metominostrobin & Tebuconazole | Synergistic Combination | Wide variety of phytopathogenic fungi | google.comwipo.int |
| Tricyclazole | Combination Product (this compound 54.2%, Tricyclazole 15%) | Leaf Rust (Coffee), Leaf Spot (Cabbage, Chili), Powdery Mildew (Orange), Late Blight (Potato) | indoingroup.com |
| Iprodione | Wettable Powder (WP) (this compound 80%)* | Apple Tree Spotted Leaf Disease | plantgrowthhormones.com |
| Metalaxyl-M | Wettable Powder (WP) (this compound 50%, Metalaxyl-M 6%) | Downy Mildew, Early and Late Blight (various crops) | google.com |
| Oxadixyl | Wettable Powder (WP) | Fungal diseases in various crops | fao.orgfao.org |
*Note: The source for Iprodione mentions an 80% WP formulation in the context of a co-formulation discussion, but does not specify the percentage of iprodione.
Table 2: Modes of Action in this compound Co-formulations
| Active Ingredient | Mode of Action | Role in Combination | Source(s) |
|---|---|---|---|
| This compound | Multi-site contact activity; interferes with metabolism (respiration, carbohydrates, proteins). | Broad-spectrum protective barrier, inhibits spore germination, resistance management. | irfarm.comkissanghar.pkindoingroup.com |
| Tebuconazole | Systemic; demethylation inhibitor (DMI), inhibits ergosterol biosynthesis. | Curative and protective systemic action. | plantgrowthhormones.comgoogle.com |
| Iprovalicarb | Systemic (translaminar & acropetal); inhibitor of phospholipid biosynthesis and cell wall synthesis. | Protective, curative, and anti-sporulant action, especially against Oomycetes. | bayer.inirfarm.comkissanghar.pk |
| Cymoxanil | Local systemic and contact; protective and curative, inhibits sporulation. | Post-infection curative activity. | plantgrowthhormones.comnatur-sim.comrayfull.nettitanunichem.com |
| Dimethomorph | Systemic; affects cell wall formation. | Protective and therapeutic action against Oomycetes. | made-in-china.com |
| Tricyclazole | Systemic; prevents fungus penetration of the epidermis. | Protective systemic action. | indoingroup.com |
| Metalaxyl-M | Systemic; inhibits ribosomal RNA synthesis. | Curative and systemic action. | google.com |
| Iprodione | Contact; acts on fungal cell wall and protein synthesis. | Inhibits spore infection/germination and mycelial growth. | plantgrowthhormones.com |
Regulatory Science and Environmental Risk Assessment Frameworks for Propineb
Global and Regional Regulatory Assessment Methodologies
Regulatory assessment methodologies for pesticides like propineb (B166679) are established at both global and regional levels. These methodologies aim to determine if a pesticide can be used without unacceptable effects on human health, animal health, or the environment. In the European Union, for instance, the procedure for placing plant protection products on the market is governed by Regulation (EC) No 1107/2009, with specific data requirements for active substance evaluation and re-evaluation outlined in Commission Regulations No 283/2013 and 284/2013. nih.gov Various pesticide registration approaches have been adopted by different countries, with those from Europe and the USA serving as major prototypes for approaches in other regions. researchgate.net
Regulatory authorities in developed countries conduct formal risk assessments based on mandated studies and estimates of likely exposure. nih.gov The Joint Meeting on Pesticide Residues (JMPR), an expert body administered by FAO and WHO, evaluates pesticide residue and toxicology data for estimating maximum residue levels and acceptable daily intakes, and identifies risks to environmental organisms. fao.org
Environmental Exposure Assessment Models (e.g., PECsoil, PECsw) for this compound
Environmental exposure assessments for this compound utilize predictive models to estimate concentrations in different environmental compartments, such as soil (PECsoil) and surface water (PECsw). These predicted environmental concentrations (PECs) are crucial inputs for risk assessment. hse.gov.uk
For this compound, PECsoil calculations are often based on simple first-tier approaches, assuming even distribution in the upper soil layer (e.g., 0-5 cm) with a standard soil density. bayer.com These calculations consider factors like crop interception, which reduces the amount of the compound reaching the soil. bayer.com More refined PEC values can be obtained by considering mitigation measures. bayer.com
At the EU level, soil exposure assessment for active substances is currently based on the outcome of the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) soil modelling work group. baes.gv.at Simple spreadsheet calculations are typically used for PEC values in soil for both the parent compound and its metabolites, assuming uniform distribution in the uppermost 5 cm of soil. baes.gv.at These models primarily account for degradation/dissipation based on DT50 values. baes.gv.at
For surface water and sediment, PECsw and PECsed values can be calculated from exposure routes such as spray drift and drainflow. hse.gov.uk Computer models are available for calculating PECs for various environmental compartments. hse.gov.uk
Integration of Environmental Fate and Ecotoxicity Data in this compound Risk Assessment
The integration of environmental fate and ecotoxicity data is fundamental to the environmental risk assessment of this compound. Environmental fate studies provide information on how this compound behaves in the environment, including its degradation pathways, persistence, and mobility. bayer.combluefrogscientific.com Ecotoxicity data assess the potential harmful effects of this compound and its metabolites on non-target organisms in various environmental compartments. researchgate.net
For this compound, major degradation products like propylenethiourea (PTU), propyleneurea (PU), 4-methyl-imidazoline (4-MI), and this compound-DIDT are considered in environmental fate assessments. bayer.com this compound has shown low persistence in soil with a DT50 typically ≤ 8 days. researchgate.net However, its metabolite PU can exhibit low to moderate persistence. researchgate.net
Ecotoxicity assessments for this compound have indicated potential risks to aquatic organisms. Studies using Danio rerio (zebrafish) erythrocytes have shown that this compound can increase micronucleus formation and induce morphological abnormalities in nuclei, suggesting genotoxic effects on aquatic organisms. researchgate.net The results of such toxicity tests are considered important criteria in environmental risk assessment. researchgate.net
Risk assessments integrate PEC values with ecotoxicity endpoints to determine the potential risk to different environmental compartments and organisms. baes.gv.at For instance, the ecotoxicological endpoint for soil micro-organisms is directly compared with the predicted exposure concentration in soil (PECsoil). baes.gv.at Similarly, for soil-dwelling organisms like Folsomia candida and Hypoaspis aculeifer, the exposure is represented by the initial predicted in-field PECsoil. baes.gv.at
The risk assessment for the representative use of this compound on tomatoes could not be finalized in one assessment due to identified data gaps regarding its effect on water. researchgate.net Further data were deemed necessary to address the risk of this compound to the aquatic environment. researchgate.net
Data Requirements and Identified Gaps in this compound Regulatory Science
Regulatory science for this compound requires a comprehensive set of data to perform robust environmental risk assessments. These data requirements cover areas such as chemical and physical properties, environmental fate and behavior, and ecotoxicology. hse.gov.uk Despite existing data, gaps are sometimes identified during the assessment process.
For this compound, data gaps have been identified in various assessments. For example, clarification was needed regarding whether the analytical method for determining this compound residues as PDA (propylenediamine) could also analyze all metabolites containing the 'this compound methyl diamine moiety' like PTU and PU compounds. researchgate.net Confined rotational crop metabolism studies addressing the fate of the metabolite PU in leafy crops, small grains, and root crops were also required due to its persistence. researchgate.net Additional residue trials compliant with specific Good Agricultural Practices (GAPs) were requested for certain crops to ensure sufficient data for residue determination. researchgate.net
Furthermore, a data gap was identified concerning the assessment of the search of scientific peer-reviewed open literature on this compound and its relevant metabolites in the area of environmental risk (ecotoxicology). researchgate.net Data gaps were also noted in analytical methods for monitoring residues in animal matrices and for additional validation data for the independent laboratory validation (ILV) method for water. researchgate.net
Bridging Data Deficiencies for Comprehensive Environmental Risk Evaluation
Bridging data deficiencies is a critical aspect of comprehensive environmental risk evaluation for this compound. When specific experimental data are missing, regulatory assessors may utilize alternative approaches to fill these gaps and ensure that the risk assessment is as complete and accurate as possible.
One approach to address data deficiencies is through bridging, which involves using existing risk assessments conducted by reputable evaluators elsewhere and assessing their relevance to the local situation under review. pic.int While bridging does not require a full assessment of toxicity data and detailed local exposure estimations, it necessitates a strong understanding of risk assessment principles to interpret the reference assessment and its applicability. pic.int
In the absence of experimentally determined data for pesticide transformation products, pragmatic approaches can be investigated and developed to assess their fate and effects. whiterose.ac.uk These approaches can include methods for generating estimates of physicochemical properties, environmental parameters, ecotoxicity, and toxicity for use in risk assessment and prioritization frameworks. whiterose.ac.uk
For this compound, addressing data gaps related to metabolites like PU and PDA is essential for a complete environmental risk evaluation. researchgate.netnih.gov The lack of sufficient information on the toxicity of the metabolite PDA and exposure data for certain metabolites in plants and processed commodities has posed challenges in concluding consumer risk assessments. nih.goveuropa.eu
Evolution of Regulatory Guidelines and Their Impact on this compound Evaluation
Regulatory guidelines for pesticide evaluation are subject to evolution based on new scientific knowledge, improved assessment methodologies, and emerging concerns. These changes can significantly impact the evaluation of substances like this compound.
The regulatory framework in the EU, for instance, has seen updates through regulations like Regulation (EC) No 1107/2009 and subsequent implementing regulations that set data requirements. nih.gov The evolution of these guidelines can lead to revised data requirements or changes in the assessment methodologies used for this compound.
The peer review process for active substances, such as the one conducted for this compound under Commission Implementing Regulation (EU) No 844/2012, is a mechanism through which scientific understanding and regulatory approaches are refined. researchgate.net During such reviews, additional information may be requested, and expert consultations may be held to address specific areas like ecotoxicology. researchgate.net
Changes in regulatory guidelines can also influence the acceptable levels of residues in food (Maximum Residue Levels - MRLs) and the basis for their establishment. For this compound, a review of existing MRLs according to Regulation (EC) No 396/2005 was undertaken, and it was noted that some MRLs correlated to Codex Limits (CXLs) were based on EU uses that were no longer in place following non-renewal of approval. nih.goveuropa.eu This highlights how changes in authorized uses, influenced by evolving evaluations, can impact residue regulations.
The need for clarification on aspects like "exceptional circumstances" for setting temporary MRLs also reflects the ongoing refinement of regulatory procedures. europa.eu
Post-Registration Environmental Monitoring and Surveillance of this compound
Post-registration environmental monitoring and surveillance are important components of the regulatory framework for pesticides, including this compound. These activities aim to verify the predictions made during the pre-registration risk assessment and to identify any unforeseen environmental impacts under real-world conditions.
Monitoring programs for pesticide residues in food are conducted in various regions to ensure compliance with MRLs and to assess dietary exposure. www.gov.ukservice.gov.uk These programs are often risk-based and designed based on evidence gathered in previous years. www.gov.uk While these programs primarily focus on residues in food, they can provide insights into the presence of pesticides in the environment through the food chain.
Environmental monitoring studies can also focus directly on the presence and concentrations of pesticides and their metabolites in environmental compartments such as water bodies. Prioritization approaches are often used in environmental monitoring studies to identify which pesticides should be monitored, especially when resources are limited. researchgate.net
For this compound, while specific details on dedicated post-registration environmental monitoring programs were not extensively found in the search results, the general principles of post-registration surveillance apply to registered pesticides. The detection of this compound or its metabolites in environmental samples during routine monitoring activities would trigger further investigation and potentially lead to a reassessment of its environmental risk. The importance of monitoring for metabolites like PTU and PU is underscored by their environmental fate properties and potential for persistence. researchgate.net
Furthermore, the requirement for submitting six-monthly reports on the status of compliance with environmental clearance conditions, including results of monitored data, for manufacturing facilities indicates a level of ongoing environmental oversight related to pesticide production. fmc.com
Emerging Research Directions and Future Perspectives on Propineb
Novel Remediation and Bioremediation Strategies for Propineb (B166679) Contamination
The widespread use of the fungicide this compound has led to concerns about its environmental fate and the potential contamination of soil and water resources. taylorfrancis.com Consequently, research is increasingly focused on developing effective and environmentally sound remediation strategies. These strategies can be broadly categorized into bioremediation and other novel techniques like advanced oxidation processes and nanotechnology. journalcjast.comsdiarticle5.com
Bioremediation utilizes microorganisms, plants, or their enzymes to break down harmful contaminants into less toxic substances. epa.govresearchgate.net This approach is considered cost-effective and eco-friendly. researchgate.netresearchgate.net Key bioremediation strategies for pesticide-contaminated environments include:
Biostimulation: This involves stimulating the growth and activity of indigenous microorganisms that can degrade this compound by adding nutrients and other amendments to the contaminated site. epa.govresearchgate.net
Bioaugmentation: In cases where the native microbial population is insufficient, specific this compound-degrading microbes can be introduced to the contaminated soil or water. epa.govresearchgate.net
Phytoremediation: This method uses plants to remove, degrade, or contain contaminants. taylorfrancis.comnih.gov Some plants can absorb pollutants through their roots and either store them or break them down into less harmful compounds. taylorfrancis.comnih.gov Research into transgenic plants engineered to secrete detergents that can break down persistent organic pollutants is a promising area within phytoremediation. biocycle.net
Advanced oxidation processes (AOPs) are another set of novel remediation techniques that involve the generation of highly reactive hydroxyl radicals to oxidize and degrade organic pollutants like this compound. journalcjast.comsdiarticle5.com Similarly, nanotechnology offers potential solutions through the use of nanoparticles for the targeted degradation of pesticides. journalcjast.com
Table 1: Comparison of Remediation Strategies for this compound Contamination
| Remediation Strategy | Description | Key Advantages | Key Challenges |
| Bioremediation | Utilizes microorganisms or plants to degrade contaminants. taylorfrancis.comepa.gov | Cost-effective, environmentally friendly. researchgate.netresearchgate.net | Can be slow, effectiveness depends on environmental conditions. researchgate.net |
| Advanced Oxidation | Uses highly reactive radicals to oxidize pollutants. journalcjast.comsdiarticle5.com | Rapid degradation of a wide range of contaminants. | Can be expensive, may produce by-products. |
| Nanotechnology | Employs nanoparticles for targeted degradation. journalcjast.com | High efficiency and specificity. | Potential for nanoparticle toxicity, high cost. |
Advanced Modeling of this compound Environmental Behavior and Ecological Impact
Predictive models are crucial tools for understanding the environmental fate of this compound and assessing its potential ecological risks. These models simulate how the fungicide moves and transforms in different environmental compartments, such as soil, water, and air.
Researchers utilize various models to predict the environmental concentrations of this compound and its degradation products. bayer.com For instance, first-tier models, often implemented using tools like Microsoft® Excel spreadsheets, can calculate the Predicted Environmental Concentrations in soil (PECsoil). bayer.com These initial assessments consider factors like the application rate of this compound and its distribution in the topsoil layer. bayer.com
The development of these models relies on accurate data regarding the dissipation kinetics of this compound. The half-life of this compound, which is the time it takes for half of the initial amount to degrade, is a key parameter in these models. inchem.orgresearchgate.net Studies have shown that the half-life of this compound in soil can range from a few days to several weeks, depending on environmental conditions. inchem.orgresearchgate.net
Table 2: Key Parameters in Modeling this compound's Environmental Behavior
| Parameter | Description | Significance |
| Half-life (t½) | The time required for the concentration of this compound to reduce by half. inchem.orgresearchgate.net | Indicates the persistence of the fungicide in the environment. |
| Sorption Coefficient | Measures the tendency of this compound to bind to soil particles. whiterose.ac.uk | Affects its mobility in soil and potential for leaching into groundwater. |
| Degradation Products | Compounds formed from the breakdown of this compound, such as propylene (B89431) thiourea (B124793) (PTU). bayer.comfao.org | The toxicity and mobility of these products must also be considered. |
| Application Rate | The amount of this compound applied per unit area. bayer.com | Directly influences the initial concentration in the environment. |
| Environmental Conditions | Factors like temperature, pH, and microbial activity. acs.orgfao.org | Can significantly influence the rate of degradation. |
Green Chemistry Principles in this compound Production and Application
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comscispace.com The application of these principles to the lifecycle of this compound, from its synthesis to its use in agriculture, is an emerging area of research focused on enhancing its sustainability.
The twelve principles of green chemistry, proposed by Anastas and Warner, provide a guide for creating more environmentally benign chemical processes. solubilityofthings.comresearchgate.netacs.org These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. solubilityofthings.comacs.org
In the context of this compound production, green chemistry principles could be applied to:
Develop safer synthetic routes: This involves exploring alternative chemical pathways that use less toxic reagents and solvents and generate fewer hazardous byproducts. researchgate.netiul.ac.in
Improve atom economy: The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org
Utilize renewable feedstocks: Research into using renewable resources as starting materials for this compound synthesis could reduce reliance on depleting fossil fuels. solubilityofthings.com
Employ catalysis: Catalytic reagents are often more efficient and produce less waste than stoichiometric reagents. solubilityofthings.comscispace.com
Regarding its application, green chemistry encourages the development of formulations that are more targeted and have a lower environmental impact. This could involve creating formulations that are more readily biodegradable or that have a reduced potential to leach into water systems. solubilityofthings.com
Sustainable Agricultural Practices Integrating this compound Use
The integration of this compound into sustainable agricultural frameworks, such as Integrated Pest Management (IPM), is a key trend aimed at minimizing the environmental footprint of farming. justdial.comdataintelo.com IPM is a holistic approach that combines various pest control methods, including biological, cultural, physical, and chemical controls, to manage pests in an economically and environmentally sound manner. justdial.com
The role of this compound within an IPM program is to be used judiciously and as part of a broader strategy. justdial.com This can involve:
Monitoring and scouting: Regularly checking crops for pests and diseases to determine if and when fungicide applications are necessary.
Using this compound in rotation: Alternating this compound with fungicides from different chemical groups to help prevent the development of resistant fungal strains.
The move towards more sustainable practices is also driven by increasing consumer and regulatory demand for safer food and a healthier environment. farmersreviewafrica.com In some regions, this has led to restrictions on the use of certain pesticides, including this compound, on edible crops, further encouraging the adoption of alternative and integrated management strategies. farmersreviewafrica.com
Multi-Omics Approaches in Understanding Fungal Response and Environmental Interactions with this compound
Multi-omics approaches, which involve the integrated analysis of various "omes" such as the genome, transcriptome, proteome, and metabolome, are providing unprecedented insights into the complex interactions between fungi, this compound, and the environment. researchgate.netrsc.orgmdpi.com These powerful technologies allow researchers to understand the molecular mechanisms underlying fungal responses to this compound and how the fungicide interacts with other organisms and the environment at a systems level. frontiersin.orgnih.gov
By combining different omics datasets, scientists can:
Identify the molecular targets of this compound: Transcriptomics and proteomics can reveal which genes and proteins are affected when a fungus is exposed to this compound, helping to elucidate its mode of action. frontiersin.orgnih.gov
Uncover mechanisms of fungicide resistance: By comparing the omics profiles of sensitive and resistant fungal strains, researchers can identify the genetic and molecular changes that lead to resistance.
Analyze the impact on non-target organisms: Metagenomics can be used to study the effects of this compound on the entire microbial community in the soil, providing a broader understanding of its ecological impact. rsc.org
Model plant-fungus-propineb interactions: Integrating multi-omics data from both the plant and the fungus can help to build comprehensive models of how this compound influences their interaction. frontiersin.orgmdpi.com
This holistic understanding is crucial for developing more effective and sustainable disease management strategies and for accurately assessing the environmental risks associated with this compound use. frontiersin.org
Q & A
Q. What are the primary mechanisms of Propineb’s fungicidal activity, and how can researchers experimentally validate its target pathways in plant pathogens?
this compound, a dithiocarbamate fungicide, disrupts fungal enzyme systems by chelating essential metal ions (e.g., zinc) and inhibiting mitochondrial energy production . To validate these mechanisms:
- Use in vitro enzymatic assays (e.g., succinate dehydrogenase inhibition tests) with purified fungal mitochondria.
- Employ spectroscopic methods (e.g., ICP-MS) to quantify metal ion binding.
- Compare dose-response curves between wild-type and metal-transport-deficient fungal strains to isolate chelation effects .
Q. What standardized methodologies are recommended for assessing this compound’s ecotoxicological effects on aquatic ecosystems?
- Follow OECD Test Guidelines (e.g., OECD 201/202 for algae/daphnia acute toxicity).
- Measure LC50 values in fish models (e.g., zebrafish) under controlled exposure conditions (e.g., 0.1–100 mg/L for 96 hours).
- Analyze bioaccumulation potential via lipid-water partition coefficients (log Kow) and sediment adsorption studies .
Q. How should researchers formulate testable hypotheses about this compound’s developmental neurotoxicity using existing literature?
- Start with foreground questions: “Does prenatal this compound exposure induce mitochondrial dysfunction in fetal neurons, and is this dose-dependent?”
- Use PICO framework: Population (rat fetuses), Intervention (this compound 400 ppm), Comparison (untreated controls), Outcome (mitochondrial ultrastructural damage) .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?
- Apply nonlinear regression models (e.g., Hill equation) to estimate EC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare histopathological outcomes across exposure groups.
- Include variability metrics (SD, SEM) and effect sizes with 95% confidence intervals .
Q. How can researchers ensure reproducibility in this compound exposure studies involving animal models?
- Adhere to ARRIVE 2.0 guidelines: Detail animal strain (e.g., Wistar rats), exposure duration (e.g., 16 days), and environmental conditions (e.g., 12h light/dark cycles).
- Report attrition rates and randomization methods.
- Share raw data via repositories like Figshare or Zenodo .
II. Advanced Research Questions
Q. How to resolve contradictions in studies reporting this compound’s mitochondrial dysfunction versus antioxidant activation in neuronal cells?
- Conduct time-course experiments to differentiate acute vs. chronic effects.
- Use multi-omics approaches (transcriptomics/proteomics) to map oxidative stress pathways (e.g., Nrf2 activation vs. caspase-3 apoptosis).
- Validate findings across in vitro (SH-SY5Y cells) and in vivo (neonatal rat brains) models .
Q. What experimental designs can elucidate this compound’s role in Parkinson’s disease pathogenesis beyond mitochondrial damage?
- Employ α-synuclein aggregation assays in dopaminergic neurons exposed to this compound metabolites (e.g., propylenethiourea).
- Use microfluidic devices to model blood-brain barrier penetration.
- Compare outcomes with rotenone (a known Parkinsonian toxin) as a positive control .
Q. How to integrate computational toxicology with wet-lab experiments for predicting this compound’s endocrine-disrupting effects?
- Apply QSAR models (e.g., TEST by EPA) to predict binding affinity for thyroid receptors.
- Validate predictions via in vitro reporter gene assays (e.g., TRβ luciferase).
- Cross-reference with epidemiological data on thyroid hormone levels in agricultural workers .
Q. What methodologies address confounding variables in field studies on this compound’s environmental persistence?
Q. How to design longitudinal studies assessing this compound’s transgenerational epigenetic effects?
- Expose F0 generation rodents and track DNA methylation changes (e.g., whole-genome bisulfite sequencing) in F1–F3 offspring.
- Focus on imprinting genes (e.g., IGF2) and transposable element regulation.
- Pair with behavioral assays (e.g., open-field tests) to link epigenetics to functional outcomes .
IV. Methodological Resources
- Experimental Design : ARRIVE 2.0 Guidelines , OECD Test Protocols .
- Data Analysis : R/Bioconductor for omics integration , Prism for dose-response modeling .
- Ethical Compliance : NIH Guidelines for animal studies , IRB protocols for human data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
